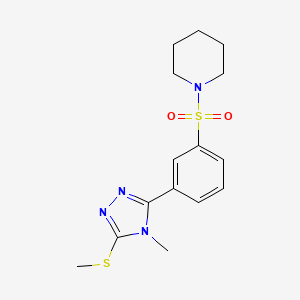
1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a methylthio group, a phenyl ring, a sulfonyl group, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, a five-membered ring with three nitrogen atoms, is a common structure in many pharmaceuticals . The methylthio group (-SCH3) is a sulfur-containing substituent, and the phenyl ring is a common aromatic ring in organic chemistry. The sulfonyl group (-SO2-) is a functional group consisting of a sulfur atom bonded to two oxygen atoms and connected to an R group. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-).Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple functional groups means that it could potentially participate in a variety of reactions. For example, the 1,2,4-triazole ring can undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl group and the nitrogen in the triazole ring and piperidine ring would likely make it polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Antibacterial Activity
The synthesis and antibacterial activity of a series of compounds, including piperazine derivatives, have been studied. These compounds have shown activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).
Enzyme Inhibition
A study on the oxidative metabolism of a novel antidepressant, Lu AA21004, involving human liver microsomes and recombinant enzymes, indicated the involvement of various cytochrome P450 enzymes in the metabolism of this compound, demonstrating the compound's potential in influencing drug metabolism and disposition (Hvenegaard et al., 2012).
Chelation Therapy Applications
Sulfomethylation of piperazine and various polyazamacrocycles has been explored as a new route to mixed-side-chain macrocyclic chelates, potentially useful in chelation therapy or as contrast agents in medical imaging (van Westrenen & Sherry, 1992).
Antimicrobial Activity
Research has demonstrated the synthesis and surface activity of 1,2,4-triazole derivatives, including those with sulfonamide groups, showing antimicrobial activity which could be leveraged in the development of new antimicrobial agents (El-Sayed, 2006).
Anticancer Activity
A study on sulfonamides incorporating aroylhydrazone-, triazolothiadiazinyl-, or thiadiazolyl moieties found low nanomolar activity against human carbonic anhydrases, including tumor-associated isoforms hCA IX and XII, indicating potential anticancer applications (Alafeefy et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-18-14(16-17-15(18)22-2)12-7-6-8-13(11-12)23(20,21)19-9-4-3-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTUNVAKPQEBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

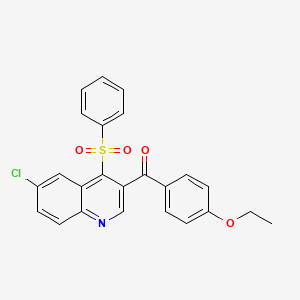
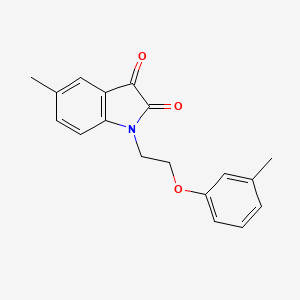
![N-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2658772.png)
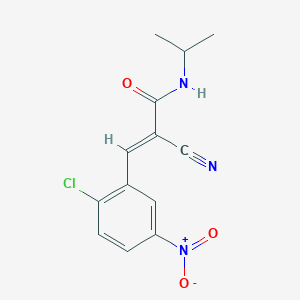
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2658775.png)
![methyl [(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2658776.png)




![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658784.png)
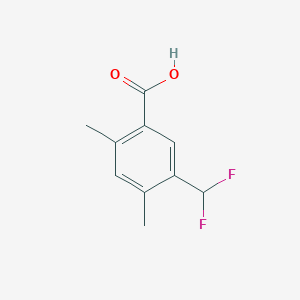
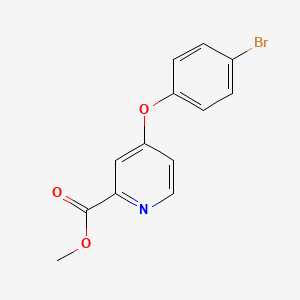
![2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B2658791.png)